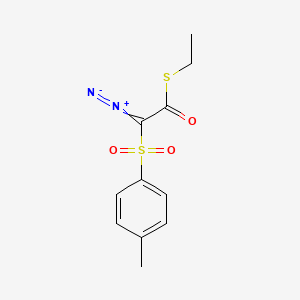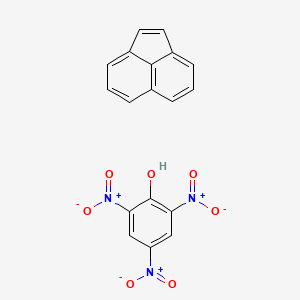
2-Cyanoethyl dibutyldithiocarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyanoethyl dibutyldithiocarbamate is a chemical compound belonging to the dithiocarbamate family Dithiocarbamates are characterized by their sulfur-containing functional groups, which are widely used in various industrial and scientific applications
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyanoethyl dibutyldithiocarbamate typically involves the reaction of dibutylamine with carbon disulfide, followed by the addition of acrylonitrile. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as: [ \text{Dibutylamine} + \text{Carbon Disulfide} + \text{Acrylonitrile} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and allowed to react under specific temperature and pressure conditions. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound.
化学反応の分析
Types of Reactions: 2-Cyanoethyl dibutyldithiocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can break down the compound into simpler sulfur-containing molecules.
Substitution: The cyanoethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Formation of disulfides.
Reduction: Formation of simpler sulfur-containing compounds.
Substitution: Formation of various substituted dithiocarbamates.
科学的研究の応用
2-Cyanoethyl dibutyldithiocarbamate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its potential therapeutic effects, including anti-cancer properties.
Industry: Utilized in the vulcanization of rubber and as a stabilizer in polymer production.
作用機序
The mechanism of action of 2-Cyanoethyl dibutyldithiocarbamate involves its interaction with metal ions and enzymes. The sulfur atoms in the compound can coordinate with metal ions, forming stable complexes. This interaction can inhibit the activity of metal-dependent enzymes, leading to various biological effects. The compound’s ability to form complexes with metals also makes it useful in industrial applications, such as catalysis and material stabilization.
類似化合物との比較
- Zinc dibutyldithiocarbamate
- Zinc diethyldithiocarbamate
- Tetramethylthiuram disulfide
- Tetraethylthiuram disulfide
Comparison: 2-Cyanoethyl dibutyldithiocarbamate is unique due to its cyanoethyl group, which imparts distinct chemical properties compared to other dithiocarbamates This group enhances its reactivity and allows for the formation of specific metal complexes that are not possible with other dithiocarbamates
特性
CAS番号 |
63505-34-0 |
|---|---|
分子式 |
C12H22N2S2 |
分子量 |
258.5 g/mol |
IUPAC名 |
2-cyanoethyl N,N-dibutylcarbamodithioate |
InChI |
InChI=1S/C12H22N2S2/c1-3-5-9-14(10-6-4-2)12(15)16-11-7-8-13/h3-7,9-11H2,1-2H3 |
InChIキー |
POKOHLZMQPCOHD-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCCC)C(=S)SCCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2,6-Dichlorophenyl)methylidene]-N-methylhydrazine-1-carboxamide](/img/structure/B14494946.png)




![Acetamide, 2,2'-[1,3-propanediylbis(oxy)]bis[N-heptyl-N-methyl-](/img/structure/B14494980.png)
![4-[(Z)-2-benzo[a]acridin-12-ylethenyl]-N,N-dimethylaniline](/img/structure/B14494982.png)
![acetic acid;(1S)-6,6-dimethyl-4-methylidenebicyclo[3.1.1]hept-2-en-2-ol](/img/structure/B14494989.png)






